Ranatuerin-2PLc is classified under the ranatuerin family of peptides, which are known for their antimicrobial properties. The source of this peptide is primarily the skin secretions of Rana pipiens, which are known to produce a variety of bioactive compounds. The classification of Ranatuerin-2PLc highlights its potential therapeutic applications in combating bacterial infections.
The synthesis of Ranatuerin-2PLc typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In this technique, amino acids are sequentially added to a growing peptide chain attached to a solid support. The process includes:
The purity and identity of the synthesized peptide are confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These methods ensure that the final product meets the required specifications for biological activity.
Ranatuerin-2PLc exhibits a characteristic structure typical of many antimicrobial peptides. Its conformation can vary depending on environmental conditions:
The structural analysis often employs techniques such as circular dichroism spectroscopy, which provides insights into the secondary structure content and stability of the peptide under various conditions.
The primary chemical reactions involving Ranatuerin-2PLc pertain to its interaction with microbial membranes. The mechanism by which it exerts its antimicrobial effects includes:
These interactions are influenced by factors such as peptide concentration, membrane composition, and environmental pH.
The mechanism of action for Ranatuerin-2PLc involves several key steps:
Quantitative data on its efficacy indicates low minimum inhibitory concentrations against various pathogens, highlighting its potential as an effective antimicrobial agent.
Ranatuerin-2PLc exhibits several notable physical and chemical properties:
These properties are critical for determining its applicability in therapeutic contexts.
Ranatuerin-2PLc has significant potential in various scientific fields:
Ranatuerin peptides evolved as essential elements of amphibian innate immunity due to their rapid, membrane-targeting mechanism against pathogens. In Rana palustris (pickerel frog), ranatuerin-2PLc is synthesized in dermal granular glands and secreted onto the skin surface following stress or injury [1]. This peptide’s cationic and amphipathic nature enables electrostatic interactions with negatively charged microbial membranes, leading to pore formation, depolarization, and cell lysis [9]. Its moderate activity against methicillin-resistant Staphylococcus aureus (MRSA; MIC = 256 µM) exemplifies its evolutionary role in combating ubiquitous environmental pathogens [1].
The conservation of the rana-box domain across ranatuerin variants highlights its functional non-negotiability. Experimental deletion of this hexapeptide loop or substitution of key residues (e.g., Lys²⁴→Ser in Ranatuerin-2PLx) drastically reduces antimicrobial and anticancer efficacy, confirming that both structural stability and cationic charge within this domain are indispensable for biological activity [1] [3]. Phylogenetic analyses further reveal that ranatuerin genes underwent positive selection sweeps in Rana pipiens (northern leopard frog), fixing alleles that enhance host survival amid pathogen challenges [2]. This selective pressure underscores ranatuerins' adaptive significance in amphibian immunity.
Table 1: Evolutionary Features of Ranatuerin-2 Family Peptides
Feature | Ranatuern-2PLc | Ranatuerin-2Pb | Ranatuerin-2AW |
---|---|---|---|
Source Species | Rana palustris | Rana pipiens | Amolops wuyiensis |
Rana Box Structure | C-terminal cyclic heptapeptide | C-terminal cyclic heptapeptide | C-terminal cyclic heptapeptide |
Net Charge | +3 | +3 | +3 |
Key Conserved Residues | Cysteine, Gly¹, Lys²² | Cysteine, Lysine | Cysteine, Lysine |
Evidence of Positive Selection | Yes [2] | Yes [2] | Not studied |
Ranatuerin-2 peptides exhibit wide taxonomic distribution across Ranidae frogs but display significant primary sequence divergence. They have been isolated in North American (Lithobates catesbeianus, Rana pipiens), Chinese (Odorrana versabilis), and Japanese brown frog (Rana japonica) species [5] [10]. Despite shared cysteine residues forming the rana box, amino acid sequences are poorly conserved, with variations including deletions, substitutions, and terminal modifications (Table 2). For example:
Phylogenetic studies using neutral loci and ranatuerin sequences resolve taxonomic conflicts, such as rejecting mitochondrial DNA-based phylogenies in leopard frogs in favor of allozyme data [2]. This confirms that ranatuerin diversity aligns with species divergence. Notably, peptide profiles co-vary with color morphs in Agalychnis callidryas (red-eyed treefrog), suggesting localized selection or drift drives diversification . The genus Amolops (torrent frogs) further reveals ranatuerin isoforms with truncated variants lacking the rana box yet retaining antimicrobial function, indicating functional plasticity within evolutionary constraints [3] [6].
Table 2: Structural Diversity of Select Ranatuerin-2 Peptides Across Taxa
Peptide | Sequence | Length | Source Region |
---|---|---|---|
Ranatuerin-2PLc | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 28-aa | North America |
Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | 33-aa | North America |
Ranatuerin-2PRa | GLLSSFKGVAKGVAKDLAGKLLEKLKCKITG | 30-aa | North America |
Ranatuerin-2-AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 29-aa | Asia (Amolops wuyiensis) |
Ranatuerin-2SRb | Not fully resolved | - | Asia (Odorrana) |
Ranatuerin-2PLc exemplifies the dual functionality of host defense peptides, demonstrating efficacy against pathogens and cancer cells through shared membrane-disruption mechanisms. Against microbes, it permeabilizes bacterial membranes (e.g., E. coli, MRSA) and inhibits biofilm formation in S. aureus [1] [10]. Its anticancer activity is particularly potent against prostate cancer (PC-3) cells, inducing early apoptosis within 6 hours via caspase-3 activation at concentrations ≥5 µM [1]. This selectivity arises from interactions with phosphatidylserine (PS)—an anionic phospholipid aberrantly exposed on cancer cell surfaces—while sparing normal eukaryotic membranes rich in zwitterionic phosphatidylcholine [9].
Rational design of ranatuerin analogues has optimized this dual functionality. Truncated variants like [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ eliminate the rana box but enhance cationicity (+6 net charge) and hydrophobicity, significantly improving antibacterial and anticancer effects [3] [6]. Similarly, RPb—an 18-aa C-terminal amidated fragment of ranatuerin-2Pb—retains broad-spectrum activity with negligible hemolysis, confirming that the N-terminal helix drives bioactivity [10]. These modifications align with general AMP design principles: increasing positive charge enhances electrostatic binding to anionic cancer or microbial membranes, while hydrophobic residues (e.g., tryptophan) deepen membrane insertion [9].
Table 3: Comparative Bioactivity of Ranatuerin-2PLc and Engineered Analogues
Peptide | Antimicrobial Activity (MIC Range) | Anticancer Activity | Key Mechanism |
---|---|---|---|
Ranatuerin-2PLc | 256 µM (MRSA) | IC₅₀: ~5 µM (PC-3 cells) | Caspase-3 activation, membrane permeabilization |
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | 4–8 µM (Gram-negative bacteria) | Enhanced vs. wild-type (H157, PC-3) | Membrane disruption, rapid kinetics |
RPb | 16–32 µM (MRSA, P. aeruginosa) | Moderate (tested on cancer lines) | Membrane permeabilization, low hemolysis |
S⁺²⁴-R2PLx | Reduced activity | Reduced apoptosis induction | Loss of cationic charge in loop domain |
In vivo validation in invertebrate models confirms translational potential. RPb reduces mortality in MRSA-infected Galleria mellonella waxworms, demonstrating therapeutic efficacy [10]. This positions ranatuerin-2PLc and its analogues as versatile templates for novel anti-infectives and anticancer agents targeting membrane vulnerabilities.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: